molecular formula C20H24BrNO4 B13763181 3,4-Dihydro-6,7-dimethoxy-3-(3,4-dimethoxybenzyl)isoquinoline hydrobromide CAS No. 57543-29-0

3,4-Dihydro-6,7-dimethoxy-3-(3,4-dimethoxybenzyl)isoquinoline hydrobromide

Cat. No.: B13763181
CAS No.: 57543-29-0
M. Wt: 422.3 g/mol
InChI Key: JWYPPJMTBYBLJL-UHFFFAOYSA-N
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Description

3,4-Dihydro-6,7-dimethoxy-3-(3,4-dimethoxybenzyl)isoquinoline hydrobromide is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-6,7-dimethoxy-3-(3,4-dimethoxybenzyl)isoquinoline hydrobromide typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 3,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-6,7-dimethoxy-3-(3,4-dimethoxybenzyl)isoquinoline hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinolines .

Scientific Research Applications

3,4-Dihydro-6,7-dimethoxy-3-(3,4-dimethoxybenzyl)isoquinoline hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-6,7-dimethoxy-3-(3,4-dimethoxybenzyl)isoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-6,7-dimethoxy-3-(3,4-dimethoxybenzyl)isoquinoline hydrobromide is unique due to its specific substitution pattern and the presence of multiple methoxy groups.

Properties

CAS No.

57543-29-0

Molecular Formula

C20H24BrNO4

Molecular Weight

422.3 g/mol

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide

InChI

InChI=1S/C20H23NO4.BrH/c1-22-17-6-5-13(8-18(17)23-2)7-16-9-14-10-19(24-3)20(25-4)11-15(14)12-21-16;/h5-6,8,10-12,16H,7,9H2,1-4H3;1H

InChI Key

JWYPPJMTBYBLJL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2CC3=CC(=C(C=C3C=[NH+]2)OC)OC)OC.[Br-]

Origin of Product

United States

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